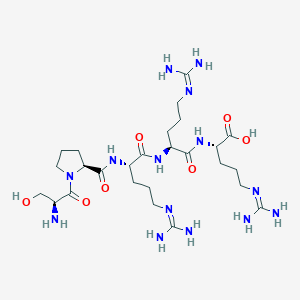![molecular formula C26H38N4O B15159397 Urea, N'-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-dipropyl- CAS No. 819075-46-2](/img/structure/B15159397.png)
Urea, N'-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-dipropyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N’-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-dipropyl- is a complex organic compound with the molecular formula C26H38N4O and a molecular weight of 422.614. This compound is part of the urea derivatives family, which are known for their diverse chemical and biological properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-substituted ureas, including Urea, N’-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-dipropyl-, can be achieved through various methods. One common method involves the nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This method is efficient and environmentally friendly, producing high yields with high chemical purity.
Industrial Production Methods
Industrial production of N-substituted ureas often involves the reaction of isocyanates or carbamoyl chlorides with ammonia. These reactions can be catalyzed by various agents to improve yield and efficiency . The use of phosgene to generate the desired isocyanate or carbamoyl chloride is common, although it poses environmental and safety concerns .
化学反応の分析
Types of Reactions
Urea, N’-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-dipropyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions typically occur under mild conditions, often in aqueous or organic solvents. Catalysts such as acids or bases may be used to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carbonyl compounds, while reduction may yield amines or alcohols .
科学的研究の応用
Urea, N’-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-dipropyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of Urea, N’-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-dipropyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function .
類似化合物との比較
Similar Compounds
Urea, N,N’-bis(phenylmethyl)-: This compound has a similar structure but lacks the piperazinyl and dipropyl groups.
Urea, N-methyl-N,N’-bis(phenylmethyl)-: This compound has a methyl group instead of the piperazinyl group.
Uniqueness
Urea, N’-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-dipropyl- is unique due to its combination of piperazinyl and dipropyl groups, which confer specific chemical and biological properties. These groups enhance its ability to interact with molecular targets and improve its solubility and stability .
特性
CAS番号 |
819075-46-2 |
|---|---|
分子式 |
C26H38N4O |
分子量 |
422.6 g/mol |
IUPAC名 |
3-[(1,4-dibenzylpiperazin-2-yl)methyl]-1,1-dipropylurea |
InChI |
InChI=1S/C26H38N4O/c1-3-15-29(16-4-2)26(31)27-19-25-22-28(20-23-11-7-5-8-12-23)17-18-30(25)21-24-13-9-6-10-14-24/h5-14,25H,3-4,15-22H2,1-2H3,(H,27,31) |
InChIキー |
QGZWHICCGPVBAM-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCC)C(=O)NCC1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


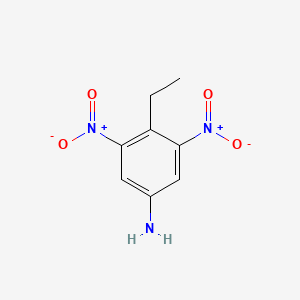
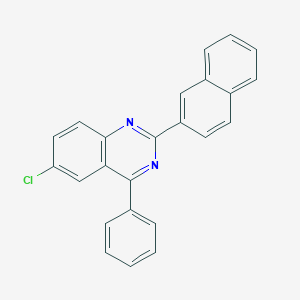
![Urea, [[(1,1-dimethylethyl)imino]methyl]trimethyl-](/img/structure/B15159337.png)

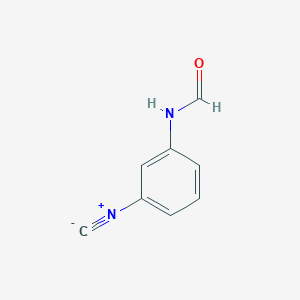
![1-[5-(5-Nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl]piperazine](/img/structure/B15159350.png)

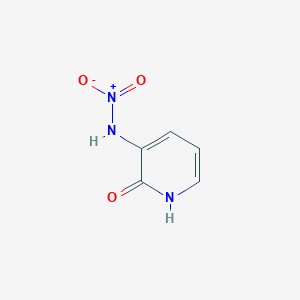
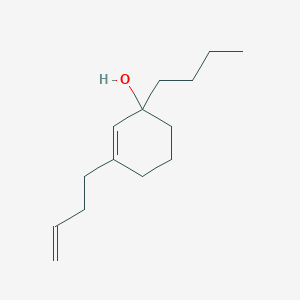
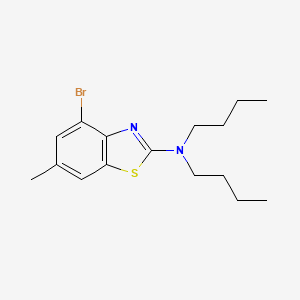
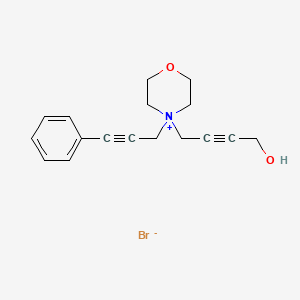
![Methyl 2-[[4-chloro-6-(2-methoxycarbonylphenoxy)-1,3,5-triazin-2-yl]oxy]benzoate](/img/structure/B15159385.png)
